An In-Depth Technical Guide to the Chemical Properties of 5-Fluoro-3-(piperidin-4-yl)-1H-indole
An In-Depth Technical Guide to the Chemical Properties of 5-Fluoro-3-(piperidin-4-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-3-(piperidin-4-yl)-1H-indole is a fluorinated heterocyclic compound belonging to the vast and versatile class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. The introduction of a fluorine atom at the 5-position of the indole ring and a piperidin-4-yl moiety at the 3-position significantly influences the molecule's physicochemical properties, such as its lipophilicity and basicity, which in turn can modulate its biological profile. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Fluoro-3-(piperidin-4-yl)-1H-indole, with a focus on data-driven insights and experimental methodologies.
Core Chemical and Physical Properties
The fundamental chemical and physical properties of 5-Fluoro-3-(piperidin-4-yl)-1H-indole and its hydrochloride salt are summarized below. These parameters are crucial for its handling, formulation, and interpretation of its biological activity.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅FN₂ | |
| Molecular Weight | 218.27 g/mol | |
| CAS Number | 149669-43-2 | |
| Calculated XLogP3 | 2.3 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 218.121927 g/mol | |
| Monoisotopic Mass | 218.121927 g/mol | |
| Topological Polar Surface Area | 41.1 Ų | |
| Heavy Atom Count | 16 |
Hydrochloride Salt Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆ClFN₂ | |
| Molecular Weight | 254.73 g/mol | |
| CAS Number | 180411-57-8 |
Spectroscopic Data
While specific spectra for 5-Fluoro-3-(piperidin-4-yl)-1H-indole are not publicly available, the expected NMR signals can be inferred from the analysis of structurally related compounds.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indole ring, with characteristic couplings influenced by the fluorine substituent. The protons on the piperidine ring will appear as a set of multiplets in the aliphatic region. The N-H proton of the indole and the piperidine will likely appear as broad singlets.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons of the indole ring, with the carbon bearing the fluorine atom showing a characteristic large coupling constant (¹JCF). The aliphatic carbons of the piperidine ring will resonate in the upfield region.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound.
Synthesis and Experimental Protocols
A plausible and widely used method for the synthesis of 3-substituted indoles is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazine with an aldehyde or a ketone. For the synthesis of 5-Fluoro-3-(piperidin-4-yl)-1H-indole, the likely precursors are (4-fluorophenyl)hydrazine and N-Boc-4-piperidone. The synthesis would proceed in two main stages: the Fischer indole synthesis to form the Boc-protected intermediate, followed by the deprotection of the piperidine nitrogen.
Experimental Workflow: Synthesis of 5-Fluoro-3-(piperidin-4-yl)-1H-indole
Caption: A generalized workflow for the synthesis of 5-Fluoro-3-(piperidin-4-yl)-1H-indole.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of tert-butyl 4-(5-fluoro-1H-indol-3-yl)piperidine-1-carboxylate (N-Boc protected intermediate)
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To a stirred solution of (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add N-Boc-4-piperidone (1.1 eq).
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Heat the mixture to reflux for 1-2 hours to form the corresponding phenylhydrazone.
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Cool the reaction mixture and add a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.
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Heat the mixture at an elevated temperature (typically 80-120 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture and pour it into ice-water.
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Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
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Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the N-Boc protected intermediate.
Step 2: Synthesis of 5-Fluoro-3-(piperidin-4-yl)-1H-indole (Final Product)
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Dissolve the N-Boc protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
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Add a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).
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Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
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Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution or triethylamine).
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Extract the product with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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If necessary, purify the final product by column chromatography or recrystallization to obtain pure 5-Fluoro-3-(piperidin-4-yl)-1H-indole.
Potential Biological Activity and Signaling Pathways
While specific biological data for 5-Fluoro-3-(piperidin-4-yl)-1H-indole is limited, the structural motifs present in the molecule suggest several potential areas of therapeutic interest. The broader class of 3-(piperidin-4-yl)indoles has been explored for various biological activities, and the introduction of a fluorine atom can significantly enhance potency and modulate pharmacokinetic properties.
Potential Therapeutic Areas:
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Serotonin Receptor Modulation: The 3-(piperidin-4-yl)indole scaffold is a known pharmacophore for serotonin (5-HT) receptors. Fluorination of related indole derivatives has been shown to yield potent ligands for the 5-HT₁D receptor. It is plausible that 5-Fluoro-3-(piperidin-4-yl)-1H-indole could exhibit affinity for various serotonin receptor subtypes, making it a candidate for investigation in central nervous system (CNS) disorders such as depression, anxiety, and migraine.
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Antimicrobial Activity: Indole derivatives are known to possess a wide range of antimicrobial properties. The 5-fluoro substitution, in particular, has been associated with enhanced activity against various bacterial and fungal strains. Therefore, this compound warrants investigation as a potential antimicrobial agent.
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Antimalarial Activity: A series of 3-(piperidin-4-yl)-1H-indoles has been identified as a novel chemotype with antimalarial activity against Plasmodium falciparum. This suggests that 5-Fluoro-3-(piperidin-4-yl)-1H-indole could also possess anti-parasitic properties.
Postulated Signaling Pathway Involvement
Given the potential for serotonin receptor interaction, a likely signaling pathway to be modulated by this compound is the G-protein coupled receptor (GPCR) signaling cascade. For instance, if the compound acts as an agonist at a Gαi-coupled serotonin receptor, it would lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on protein kinase A (PKA) and gene expression.
Caption: A hypothetical signaling pathway for a Gαi-coupled serotonin receptor.
Conclusion
5-Fluoro-3-(piperidin-4-yl)-1H-indole is a compound of significant interest for medicinal chemistry and drug discovery. Its structural features suggest a high potential for biological activity, particularly in the areas of CNS disorders, infectious diseases, and parasitic infections. While a comprehensive experimental characterization is still needed, this technical guide provides a solid foundation of its known chemical properties and a scientifically grounded projection of its synthesis and potential biological functions. Further research is warranted to fully elucidate the therapeutic potential of this promising molecule. Detailed experimental investigations into its synthesis, purification, and a broad panel of biological assays are crucial next steps to unlock its full value for the scientific and medical communities.
